2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine

Übersicht

Beschreibung

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 359148. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine, commonly referred to as a derivative of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), has garnered attention for its biological activity. This compound exhibits various interactions with biological molecules, influencing metabolic pathways and demonstrating potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

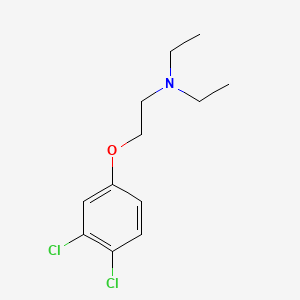

The chemical structure of this compound features a dichlorophenoxy group attached to a diethylamine moiety. The presence of chlorine atoms enhances its lipophilicity and biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. For instance, it demonstrated strong free radical scavenging abilities in various assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay. Antioxidants are crucial in mitigating oxidative stress-related diseases.

Enzyme Inhibition

The compound has been shown to inhibit several enzymes, which is critical for its potential therapeutic applications:

- Cholinesterase Inhibition : It affects neurotransmitter levels by inhibiting cholinesterase enzymes.

- Amylase and Glucosidase Inhibition : These actions can impact carbohydrate metabolism, highlighting its potential in managing diabetes.

Anticancer Properties

In vitro studies have indicated that this compound exhibits anticancer effects against specific cell lines, including pancreatic cancer cells (PANC-1). The compound induces apoptotic signaling pathways, suggesting its role as a potential chemotherapeutic agent.

Data Summary

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of this compound revealed that it significantly reduced oxidative stress markers in cultured cells. The findings suggest that this compound could be beneficial in preventing oxidative damage associated with various diseases.

Case Study 2: Enzyme Inhibition and Diabetes Management

Another study focused on the enzyme inhibitory effects of the compound showed promising results in reducing blood glucose levels in diabetic models. This indicates a potential therapeutic application for managing diabetes through dietary or pharmaceutical interventions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C12H17Cl2NO

- Molecular Weight : 265.18 g/mol

- CAS Number : 338129

Herbicidal Applications

One of the primary applications of 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine is as a herbicide . It is particularly effective against broadleaf weeds while being less harmful to grass species. Its mode of action involves mimicking natural plant hormones (auxins), which leads to uncontrolled growth in susceptible plants, ultimately causing their death.

Agricultural Use Cases

- Crop Protection : Widely used in agricultural settings to control broadleaf weeds in crops such as corn, wheat, and soybeans.

- Pasture Management : Effective for maintaining pasture health by controlling invasive weed species without harming the grass.

- Forestry Applications : Utilized for managing brush and unwanted vegetation in coniferous forests.

Environmental Impact Studies

Research has been conducted to assess the environmental impact of this compound. Studies indicate that while the compound is effective as a herbicide, it also poses risks to non-target plant species and aquatic ecosystems.

Toxicity Assessments

- Aquatic Toxicity : Studies have shown that high concentrations can adversely affect aquatic life, particularly organisms like Vibrio qinghaiensis and Caenorhabditis elegans .

- Soil Microbial Effects : Long-term application may alter soil microbial communities, impacting soil health and fertility.

Case Study 1: Herbicidal Efficacy

A field study demonstrated that this compound significantly reduced populations of common broadleaf weeds in a cornfield setting. The application resulted in a 90% reduction in weed biomass compared to untreated plots over a growing season.

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of herbicides in agricultural runoff, researchers found detectable levels of this compound in nearby water bodies. The study highlighted the importance of monitoring pesticide residues to mitigate potential ecological risks.

Future Research Directions

Ongoing research aims to explore:

- Biodegradation Pathways : Understanding how this compound breaks down in various environmental conditions can inform safer application practices.

- Integrated Pest Management (IPM) : Investigating its role within IPM frameworks to minimize reliance on chemical herbicides while maintaining effective weed control.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO/c1-3-15(4-2)7-8-16-10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVYCUYJRWLTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983805 | |

| Record name | 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-07-5 | |

| Record name | Ethanamine, 2-(3,4-dichlorophenoxy)-N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065202075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dichlorophenoxy)-N,N-diethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.